EHT 1610

Overview

Description

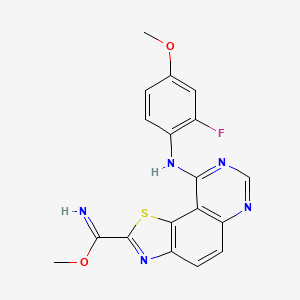

EHT 1610 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK), specifically targeting DYRK1A and DYRK1B with IC50 values of 0.36 nM and 0.59 nM, respectively . This compound exhibits significant antileukemia effects, regulates the cell cycle, and induces apoptosis (programmed cell death) in various cell lines .

Preparation Methods

The synthesis of EHT 1610 involves a multi-step process starting from 5-nitro-anthranilinitrile. The key intermediate, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, is obtained in six steps. The final compound, methyl 9-(2-fluoro-4-methoxyphenylamino)thiazolo[5,4-f]quinazoline-2-carbimidate, is synthesized through the following steps :

- Boc2O, DMAP, Et3N, CH2Cl2, room temperature, 4 hours.

- HCO2NH4, Pd/C, EtOH, 85°C, 0.5 hours.

- Br2, AcOH, CH2Cl2, room temperature, 2.5 hours.

- Appel salt, Py, CH2Cl2, room temperature, 4 hours.

- AcOH, 118°C, 2 hours.

- CuI, Py, 130°C, 20 minutes.

- DMFDMA, DMF, 70°C, 2 minutes, 86% yield.

- 2-fluoro-4-methoxyaniline, AcOH, 118°C, 5 minutes, 85% yield.

- NaOMe (0.5 M in MeOH), MeOH, 65°C, 0.5 hours, 82% yield .

Chemical Reactions Analysis

EHT 1610 undergoes various chemical reactions, primarily involving phosphorylation and dephosphorylation processes. It inhibits the phosphorylation of FOXO1, STAT3, and cyclin D3, thereby regulating late cell-cycle progression, mitochondrial reactive oxygen species (ROS) production, and DNA damage . The compound is also known to induce apoptosis in B- and T-cell lines and primary human pediatric cells .

Scientific Research Applications

EHT 1610 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of DYRK kinases and their role in various cellular processes.

Biology: Investigated for its effects on cell cycle regulation, apoptosis, and mitochondrial function.

Industry: Utilized in the development of new drugs targeting DYRK kinases and related pathways.

Mechanism of Action

EHT 1610 exerts its effects by inhibiting the activity of DYRK1A and DYRK1B kinases. This inhibition leads to the loss of DYRK1A-mediated FOXO1 and STAT3 signaling, resulting in preferential cell death in leukemic B cells . The compound also inhibits the phosphorylation of key proteins involved in cell cycle progression and apoptosis, thereby regulating these processes .

Comparison with Similar Compounds

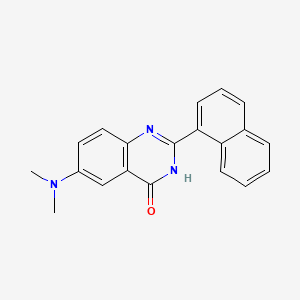

EHT 1610 is compared with other DYRK inhibitors such as:

Harmine: A natural inhibitor of DYRK with anticancer and anti-inflammatory properties.

AZ191: A highly selective inhibitor of DYRK1B with an IC50 value of 17 nM.

GSK-626616: An orally bioavailable inhibitor of DYRK3 with an IC50 value of 0.7 nM.

ML 315 hydrochloride: A dual-selective inhibitor of cyclin-dependent kinase (CDK) and DYRK with IC50 values of 68 nM and 282 nM, respectively.

This compound stands out due to its high potency and selectivity for DYRK1A and DYRK1B, making it a valuable tool for studying these kinases and their roles in various diseases .

Properties

IUPAC Name |

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBNARZBIXTFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

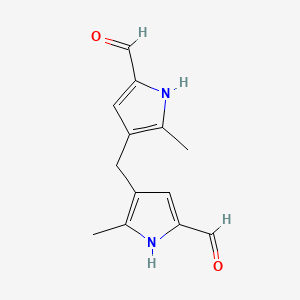

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)

![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)

![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)